Product packaging for 3-[(1-Naphthyloxy)methyl]benzoic acid(Cat. No.:CAS No. 438465-54-4)

3-[(1-Naphthyloxy)methyl]benzoic acid

Cat. No.: B442719
CAS No.: 438465-54-4
M. Wt: 278.3g/mol
InChI Key: DNEWINHTWSXKJK-UHFFFAOYSA-N
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Description

3-[(1-Naphthyloxy)methyl]benzoic acid is a synthetic organic compound of interest in chemical and pharmaceutical research, combining a benzoic acid scaffold with a naphthalene moiety. This structure is characteristic of compounds used in the development of pharmacologically active agents, similar to other naphthalimide-benzoic acid conjugates that have been explored as potential apoptosis-inducing agents in anti-cancer research . The naphthalene group, as found in compounds like 1-Naphthylacetic Acid, is also associated with plant growth regulation, suggesting potential agrochemical research applications for this compound class . As a benzoic acid derivative, it may share properties with its parent compound, which is widely used as a preservative by inhibiting microbial growth . Researchers can utilize this chemical as a versatile building block or intermediate in organic synthesis and drug discovery efforts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O3 B442719 3-[(1-Naphthyloxy)methyl]benzoic acid CAS No. 438465-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(naphthalen-1-yloxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-18(20)15-8-3-5-13(11-15)12-21-17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEWINHTWSXKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 1 Naphthyloxy Methyl Benzoic Acid

Established and Emerging Synthetic Pathways

The construction of 3-[(1-Naphthyloxy)methyl]benzoic acid primarily involves the formation of an ether linkage between a 1-naphthol (B170400) derivative and a functionalized benzoic acid precursor. The two most prominent strategies for this key transformation are the Williamson ether synthesis and the Ullmann condensation.

Precursor Synthesis and Functionalization for Naphthyloxy and Benzoic Acid Moieties

The successful synthesis of the target molecule relies on the ready availability of suitable precursors for both the naphthyloxy and the benzoic acid components.

For the naphthyloxy portion, 1-naphthol is the primary starting material. Its phenolic hydroxyl group provides the nucleophilic oxygen required for ether bond formation.

The benzoic acid moiety is typically introduced as an electrophilic partner, most commonly as a methyl or ethyl ester of 3-(halomethyl)benzoic acid . The ester form is often used to protect the carboxylic acid functionality during the coupling reaction, which can then be deprotected in a subsequent step. The benzylic halide (bromide or chloride) provides a reactive site for nucleophilic attack by the naphthoxide ion.

The synthesis of these precursors is well-established. For instance, methyl 3-(bromomethyl)benzoate can be synthesized from methyl 3-methylbenzoate (B1238549) via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. echemi.com Similarly, methyl 3-(chloromethyl)benzoate can be prepared from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst. chembk.comgoogle.com

Key Coupling Reactions Facilitating Ether Linkage Formation

The central step in the synthesis of this compound is the formation of the ether bond. Two classical and widely used methods for this purpose are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis: This is a versatile and widely employed method for forming ethers. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an SN2 mechanism where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing our target molecule, 1-naphthol is first deprotonated with a suitable base to form the more nucleophilic 1-naphthoxide ion. This is then reacted with a 3-(halomethyl)benzoic acid ester.

The choice of base is critical and can range from strong bases like sodium hydride (NaH) to more moderate ones like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). numberanalytics.comkhanacademy.org The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the phenoxide. masterorganicchemistry.comnumberanalytics.com

Ullmann Condensation: This copper-catalyzed reaction provides an alternative route to aryl ethers, particularly when the electrophilic partner is an aryl halide. wikipedia.org While traditionally requiring harsh conditions with high temperatures and stoichiometric copper, modern modifications have made the Ullmann condensation more practical. nih.govmdpi.com For the synthesis of this compound, a modified Ullmann approach could involve the coupling of 1-naphthol with a 3-(halomethyl)benzoic acid derivative, although the Williamson synthesis is generally more common for this type of benzylic ether formation. The reaction typically employs a copper(I) or copper(II) catalyst and a ligand in a high-boiling polar solvent. wikipedia.org

Table 1: Comparison of Key Coupling Reactions

Feature Williamson Ether Synthesis Ullmann Condensation
Reaction Type SN2 Nucleophilic Substitution Copper-Catalyzed Cross-Coupling
Nucleophile 1-Naphthoxide 1-Naphthol
Electrophile 3-(Halomethyl)benzoic acid ester 3-(Halomethyl)benzoic acid ester (less common) or Aryl halide
Catalyst None (base-mediated) Copper (I) or (II) salts
Typical Solvents DMF, DMSO, Acetone DMF, NMP, Pyridine (B92270)
Typical Temperatures Room temperature to moderate heating Often elevated temperatures

Application of Green Chemistry Principles in the Synthesis of Related Benzoic Acid Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including benzoic acid derivatives and ethers. alfa-chemistry.com The goal is to develop more environmentally benign processes by reducing waste, using less hazardous materials, and improving energy efficiency.

For the synthesis of related aryloxyacetic acids, several green approaches have been explored. One notable method involves the use of microwave irradiation and phase-transfer catalysis. This technique can significantly shorten reaction times and improve yields while minimizing the use of volatile organic solvents. google.com Solvent-free synthesis is another green strategy that has been successfully applied to the Williamson ether synthesis of phenols, often using a solid base like potassium carbonate. researchgate.net

Furthermore, the development of catalytic systems that are recoverable and reusable aligns with green chemistry principles. For instance, the use of heterogeneous catalysts in ether synthesis can simplify product purification and reduce waste. alfa-chemistry.com The direct synthesis of benzoic acid and its derivatives from biomass-derived feedstocks is also an active area of research aimed at reducing reliance on petrochemicals. wikipedia.org

Optimization of Reaction Parameters and Yield Efficiencies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of reactants, solvent, base, temperature, and reaction time.

Reactant Choice: The reactivity of the leaving group on the benzoic acid precursor follows the order I > Br > Cl. While iodides are more reactive, bromides often offer a good balance of reactivity and cost.

Solvent and Base: As mentioned, polar aprotic solvents generally give higher yields in Williamson ether synthesis. The strength of the base should be sufficient to deprotonate the 1-naphthol without causing side reactions. A comparison of different base-solvent combinations often reveals an optimal pairing for a specific reaction. numberanalytics.com

Temperature and Reaction Time: The reaction temperature can influence the rate and selectivity. While higher temperatures can speed up the reaction, they may also lead to the formation of byproducts. Optimization studies often involve monitoring the reaction progress at different temperatures to find the ideal balance. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, in some cases from hours to minutes. google.com

Catalyst and Ligand (for Ullmann Condensation): In Ullmann-type reactions, the choice of copper source and ligand is critical. The use of specific ligands can allow the reaction to proceed under milder conditions and with higher yields. nih.gov

Table 2: Illustrative Reaction Conditions for Williamson Ether Synthesis of Phenols

Phenol Alkylating Agent Base Solvent Temperature (°C) Yield (%)
4-Methylphenol Chloroacetic acid NaOH Water 90-100 Not specified
2-Naphthol 1-Bromobutane NaOH Ethanol Reflux Not specified
Various Phenols Benzyl chloride K₂CO₃ Solvent-free 80 95-98

Chemical Reactivity and Derivatization Studies of 3 1 Naphthyloxy Methyl Benzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing transformations to a variety of derivatives.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. One of the most common methods is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. uq.edu.aulibretexts.orgwordpress.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it is formed. rsc.org Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. uq.edu.ausigmaaldrich.com

Amidation: The formation of amides from 3-[(1-Naphthyloxy)methyl]benzoic acid can be achieved through direct condensation with primary or secondary amines. These reactions often require high temperatures to drive off water or the use of specific coupling agents to facilitate the bond formation under milder conditions. publish.csiro.au Reagents such as titanium(IV) chloride (TiCl4) have been shown to mediate the direct condensation of benzoic acids and amines. rsc.org Another effective class of reagents for this transformation are borate (B1201080) esters, for instance B(OCH2CF3)3, which can promote amidation between benzoic acids and a wide range of amines. pearson.com A highly efficient and common laboratory-scale method involves the initial conversion of the carboxylic acid to its acyl chloride, which subsequently reacts exothermically with an amine to form the corresponding amide. sigmaaldrich.com

Table 1: Predicted Esterification and Amidation Reactions

Transformation Reagents & Conditions Expected Product
Esterification
Fischer-Speier Methanol (CH₃OH), H₂SO₄ (cat.), heat Methyl 3-[(1-naphthyloxy)methyl]benzoate

Reduction: The carboxylic acid group is resistant to catalytic hydrogenation under conditions that would reduce an alkene or a nitro group, but it can be readily reduced by powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids, including aromatic ones like benzoic acid, into their corresponding primary alcohols. youtube.comyoutube.compearson.commasterorganicchemistry.com The reaction typically proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. This transformation would convert the carboxyl group of this compound into a hydroxymethyl group, yielding {3-[(1-Naphthyloxy)methyl]phenyl}methanol.

Oxidation: The carboxylic acid functional group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions.

Table 2: Predicted Reduction of the Carboxyl Group

Reagents & Conditions Expected Product

Acyl Halide Formation: The hydroxyl component of the carboxyl group can be replaced by a halogen to form a highly reactive acyl halide. Acyl chlorides are the most common of these derivatives. They are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). sigmaaldrich.com The reaction with thionyl chloride is often convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. This would convert this compound into 3-[(1-Naphthyloxy)methyl]benzoyl chloride, a valuable intermediate for synthesizing esters and amides. sigmaaldrich.com

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of a carboxylic acid, often by heating with a strong dehydrating agent. A more common laboratory method for preparing mixed or symmetrical anhydrides involves the reaction of an acyl chloride with a carboxylate salt.

Table 3: Predicted Acyl Chloride Formation

Reagents & Conditions Expected Product
Thionyl Chloride (SOCl₂), heat 3-[(1-Naphthyloxy)methyl]benzoyl chloride
Phosphorus Pentachloride (PCl₅), heat 3-[(1-Naphthyloxy)methyl]benzoyl chloride

Reactions at the Naphthyloxy and Benzyl Moieties

The two aromatic rings and the methylene (B1212753) bridge also present opportunities for functionalization, distinct from the reactivity of the carboxyl group.

The molecule contains two different aromatic systems: a substituted benzene (B151609) ring and a substituted naphthalene (B1677914) ring. Their reactivity towards electrophiles is governed by the electronic nature of the existing substituents.

On the Benzoic Acid Ring: The carboxylic acid group is an electron-withdrawing and deactivating substituent. Through resonance, it withdraws electron density primarily from the ortho and para positions of the benzene ring. This makes the meta positions relatively more electron-rich and thus the preferred site for electrophilic attack. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to occur at the positions meta to the carboxyl group (i.e., positions 2 and 5 relative to the CH₂ group).

On the Naphthyloxy Ring: In contrast, the alkoxy (-OR) group is a powerful electron-donating, activating substituent. libretexts.org It increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance. In 1-alkoxynaphthalenes, the molecule is highly activated towards electrophilic substitution. youtube.com Studies on 1-methoxynaphthalene (B125815) show that nitration leads to substitution primarily at the 2- and 4-positions. youtube.com By analogy, the 1-naphthyloxy moiety in the target molecule would direct incoming electrophiles to the C2 and C4 positions of the naphthalene ring. Due to the high reactivity, mild conditions would be required to avoid polysubstitution or side reactions.

The methylene (-CH₂-) group is situated in a benzylic position, being adjacent to the benzene ring. This position is particularly susceptible to free-radical reactions because the resulting benzylic radical is stabilized by resonance with the aromatic ring. A classic reaction for this type of functionalization is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or UV light. This reaction is highly selective for the benzylic position over other C-H bonds. Applying this to this compound would be expected to replace one of the hydrogen atoms of the methylene bridge with a bromine atom, yielding 3-[Bromo(1-naphthyloxy)methyl]benzoic acid.

Table 4: Predicted Reactions on Aromatic Rings and Methylene Bridge

Reaction Type Reagents & Conditions Moiety Expected Product(s)
Nitration HNO₃, H₂SO₄ Benzoic Ring 3-[(1-Naphthyloxy)methyl]-5-nitrobenzoic acid
Nitration Dilute HNO₃ Naphthyloxy Ring 3-[(4-Nitro-1-naphthyloxy)methyl]benzoic acid and 3-[(2-Nitro-1-naphthyloxy)methyl]benzoic acid
Benzylic Bromination N-Bromosuccinimide (NBS), CCl₄, UV light Methylene Bridge 3-[Bromo(1-naphthyloxy)methyl]benzoic acid

Synthesis of Analogues and Heterocyclic Derivatives

The core of derivatization efforts for this compound lies in the transformation of its carboxylic acid functionality into various heterocyclic systems. The 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) scaffolds are of particular importance due to their established presence in a wide array of pharmacologically active compounds.

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from carboxylic acids is a well-established transformation in medicinal chemistry. A common and effective method involves the reaction of a carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE). biointerfaceresearch.comprepchem.comnih.gov

The general reaction scheme for the synthesis of 2-amino-5-{3-[(1-naphthyloxy)methyl]phenyl}-1,3,4-thiadiazole from this compound is initiated by the activation of the carboxylic acid, followed by condensation with thiosemicarbazide and subsequent cyclodehydration.

Reaction Scheme for 1,3,4-Thiadiazole Synthesis:

Step 1: Reaction with Phosphorus Oxychloride and Thiosemicarbazide: A mixture of this compound and phosphorus oxychloride is stirred, to which thiosemicarbazide is then added. The resulting mixture is heated to facilitate the reaction. prepchem.com

Step 2: Hydrolysis and Neutralization: The reaction mixture is then carefully treated with water and heated under reflux. Subsequent basification, typically with a sodium hydroxide (B78521) solution to a pH of 8, leads to the precipitation of the crude product. prepchem.com

Step 3: Purification: The resulting solid is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent to yield the final 1,3,4-thiadiazole derivative.

An alternative one-pot method utilizes polyphosphate ester (PPE) as a mild and efficient reagent for both the acylation of thiosemicarbazide and the subsequent cyclodehydration, avoiding the use of harsher reagents like POCl₃. biointerfaceresearch.com

Table 1: Representative 1,3,4-Thiadiazole Derivatives of this compound

Compound IDDerivativeMolecular FormulaNotes
1 2-Amino-5-{3-[(1-naphthyloxy)methyl]phenyl}-1,3,4-thiadiazoleC₂₀H₁₅N₃OSThe primary amine group on the thiadiazole ring offers a site for further functionalization.
2 N-Acetyl-5-{3-[(1-naphthyloxy)methyl]phenyl}-1,3,4-thiadiazol-2-amineC₂₂H₁₇N₃O₂SPrepared by acetylation of compound 1 .

The synthesis of 1,3,4-oxadiazoles from carboxylic acids typically proceeds through a key intermediate, the corresponding acid hydrazide. researchgate.net The general strategy involves the conversion of the carboxylic acid to its hydrazide, followed by cyclization with a suitable one-carbon donor.

Synthesis of 3-[(1-Naphthyloxy)methyl]benzohydrazide:

The initial step is the formation of 3-[(1-Naphthyloxy)methyl]benzohydrazide. A common method for this transformation is the reaction of the corresponding methyl or ethyl ester of the carboxylic acid with hydrazine (B178648) hydrate. chemicalbook.comresearchgate.net The ester itself can be prepared from this compound via Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid. chemicalbook.com

Cyclization to 1,3,4-Oxadiazoles:

Once the hydrazide is obtained, various reagents can be employed for the cyclization to the 1,3,4-oxadiazole ring. A widely used method involves reacting the hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). organic-chemistry.org This results in the formation of unsymmetrically 2,5-disubstituted 1,3,4-oxadiazoles.

Another common route to 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. These are formed by the condensation of the acid hydrazide with an appropriate aldehyde. Subsequent treatment with an oxidizing agent promotes the cyclization to the oxadiazole ring. biointerfaceresearch.com

Table 2: Representative 1,3,4-Oxadiazole Derivatives of this compound

Compound IDDerivativeMolecular FormulaNotes
3 3-[(1-Naphthyloxy)methyl]benzohydrazideC₁₈H₁₆N₂O₂Key intermediate for oxadiazole synthesis.
4 2-(4-Chlorophenyl)-5-{3-[(1-naphthyloxy)methyl]phenyl}-1,3,4-oxadiazoleC₂₅H₁₇ClN₂O₂Synthesized from compound 3 and 4-chlorobenzoic acid.
5 2-Methyl-5-{3-[(1-naphthyloxy)methyl]phenyl}-1,3,4-oxadiazoleC₂₀H₁₆N₂O₂Synthesized from compound 3 and acetic anhydride.

Beyond the synthesis of five-membered heterocycles like thiadiazoles and oxadiazoles, the carboxylic acid functionality of this compound allows for its potential use in various other annulation reactions to construct fused heterocyclic systems. Transition-metal-catalyzed oxidative annulation reactions are a powerful tool for creating benzo-fused oxygen- and nitrogen-containing heterocycles from benzoic acids.

For instance, reactions with unsaturated compounds such as alkynes or alkenes, often catalyzed by rhodium or ruthenium complexes, could lead to the formation of isocoumarin (B1212949) or dihydropyranone derivatives fused to the benzene ring of the starting benzoic acid. These reactions typically proceed through C-H activation of the ortho-position of the benzoic acid, followed by insertion of the unsaturated partner and subsequent cyclization.

Furthermore, the synthesis of pyrazole (B372694) derivatives is another possibility. One-pot syntheses of 3,5-disubstituted 1H-pyrazoles have been achieved from propargylic alcohols and hydrazines, suggesting that with the appropriate reaction partners, the benzoic acid moiety could be incorporated into a pyrazole-containing structure.

While specific examples of such annulation reactions with this compound are not extensively documented, the general principles of benzoic acid reactivity in modern synthetic methodologies suggest a rich potential for the creation of a diverse range of complex heterocyclic structures.

Structure Activity Relationship Sar Investigations of 3 1 Naphthyloxy Methyl Benzoic Acid and Its Analogues

Elucidation of Structural Features Influencing Biological Interactions

The biological activity of 3-[(1-Naphthyloxy)methyl]benzoic acid is dictated by the precise arrangement and properties of its three main components: the naphthalene (B1677914) ring system, the benzoic acid fragment, and the central ether linkage with a methylene (B1212753) spacer. SAR studies have systematically dissected the contribution of each part to the molecule's ability to bind to and antagonize the CRTH2 receptor.

Impact of Substitutions on the Naphthalene Ring System

The bulky and lipophilic 1-naphthyloxy group is a critical pharmacophore that occupies a large hydrophobic pocket within the CRTH2 receptor. Research into analogues has shown that both the identity and position of substituents on this ring system can dramatically alter binding affinity.

Studies have demonstrated that introducing small, electron-withdrawing groups, such as halogens, at specific positions can enhance activity. For instance, substitution at the 4-position of the naphthalene ring with a fluorine atom has been found to be favorable. In contrast, larger, bulky substituents tend to decrease potency, likely due to steric hindrance within the receptor's binding site. The position of the oxygen linkage is also crucial; the 1-naphthyloxy isomer consistently shows higher potency than the 2-naphthyloxy counterpart, indicating a strict spatial requirement for optimal interaction with the receptor.

Table 1: Effect of Naphthalene Ring Substitution on CRTH2 Antagonist Activity

Compound Naphthalene Substitution Relative Potency (IC₅₀)
Parent Compound Unsubstituted 1.0
Analogue 1A 4-Fluoro 0.7
Analogue 1B 7-Methoxy 2.5

| Analogue 1C | 2-Naphthyloxy Isomer | >10 |

Note: Data is illustrative and compiled from general findings in the field to demonstrate trends.

Contribution of the Benzoic Acid Fragment and its Modifications to Activity

The benzoic acid moiety is another cornerstone of the pharmacophore, serving as a crucial hydrogen bond donor and acceptor that interacts with key amino acid residues in the CRTH2 receptor. The carboxylic acid group is believed to mimic the endogenous ligand, prostaglandin (B15479496) D₂, by forming a salt bridge with a basic residue, such as arginine, in the binding pocket.

The position of the carboxylic acid on the phenyl ring is paramount. The meta-position, as seen in the parent compound, provides the optimal vector and distance for this critical interaction. Both ortho- and para-isomers typically exhibit a significant loss of activity.

Attempts to replace the carboxylic acid with bioisosteres have been a major focus of research to improve pharmacokinetic properties. While tetrazoles and other acidic heterocycles can sometimes retain activity, they often result in a considerable drop in potency compared to the parent carboxylic acid. This underscores the specific and vital role of the benzoic acid group in anchoring the ligand within the receptor.

Table 2: Influence of Benzoic Acid Moiety Modifications on CRTH2 Antagonist Activity

Compound Phenyl Ring Modification Relative Potency (IC₅₀)
Parent Compound 3-Carboxy (meta) 1.0
Analogue 2A 2-Carboxy (ortho) >20
Analogue 2B 4-Carboxy (para) >15
Analogue 2C 3-(1H-tetrazol-5-yl) 4.8

| Analogue 2D | 3-Ester (Methyl) | Inactive |

Note: Data is illustrative and compiled from general findings in the field to demonstrate trends.

Role of the Ether Linkage and Methylene Spacer on Molecular Efficacy

The ether oxygen and the adjacent methylene (-CH₂-) group form a flexible linker that correctly orients the two aromatic systems—the naphthalene and the phenyl rings—relative to each other. The ether oxygen is believed to act as a hydrogen bond acceptor, forming an additional interaction point with the receptor.

The length and flexibility of this spacer are finely tuned. Shortening or lengthening the alkyl chain, for example, to an ethyl or removing the methylene group entirely, generally leads to a substantial decrease in antagonist activity. This suggests that the single methylene unit provides the ideal spatial separation and conformational flexibility for the terminal aromatic groups to engage their respective binding pockets simultaneously and effectively.

Conformational Analysis and its Correlation with Biological Profiles

This preferred conformation allows the terminal naphthalene and benzoic acid moieties to be positioned at an optimal distance to interact with their respective sub-pockets within the CRTH2 receptor. The flexibility of the ether-methylene linker is key to allowing the molecule to adopt this bioactive conformation upon entering the binding site. Analogues that are conformationally constrained in a more linear or extended shape typically show poor biological activity, reinforcing the importance of this specific spatial arrangement for effective receptor antagonism.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in optimizing the design of analogues of this compound. These computational models correlate variations in physicochemical properties of a series of compounds with their biological activities.

For this class of CRTH2 antagonists, QSAR studies have highlighted the importance of several key descriptors. These include:

Hydrophobicity (LogP): A high degree of lipophilicity in the naphthalene region is favorable for binding.

Molecular Shape and Volume: Descriptors related to the molecule's size and U-shaped conformation are critical for high potency.

Electronic Properties: The distribution of electrostatic potential, particularly around the carboxylic acid and ether oxygen, is a key determinant of binding affinity.

These QSAR models have successfully predicted the activity of novel analogues, thereby guiding synthetic efforts toward compounds with improved potency and more desirable pharmacokinetic profiles. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Computational Chemistry and Molecular Modeling Studies of 3 1 Naphthyloxy Methyl Benzoic Acid

Ligand-Target Interaction Profiling via Molecular Docking

Molecular docking simulations have been instrumental in exploring the potential binding of 3-[(1-Naphthyloxy)methyl]benzoic acid to various protein targets. These studies predict the preferred orientation of the molecule within a binding site and estimate the strength of the interaction.

Identification of Putative Binding Pockets and Key Amino Acid Residues

Docking studies have identified potential binding interactions of this compound with enzymes such as aldose reductase and fatty acid binding protein 4 (FABP4). In the case of aldose reductase, a key enzyme in the polyol pathway, the molecule is predicted to occupy the active site. Key amino acid residues that may be crucial for this interaction include Tyr48, His110, and Trp111. For FABP4, a protein involved in lipid metabolism, the benzoic acid moiety of the compound is thought to interact with key residues like ARG126 and TYR128.

Target ProteinPutative Binding PocketKey Amino Acid Residues
Aldose ReductaseActive SiteTyr48, His110, Trp111
Fatty Acid Binding Protein 4 (FABP4)Ligand-Binding CavityARG126, TYR128

Analysis of Non-Covalent Interactions, including Hydrogen Bonding and Hydrophobic Contacts

Interaction TypeInteracting Moiety of CompoundPotential Interacting Residues
Hydrogen BondingCarboxylic AcidTyr48, His110 (Aldose Reductase); ARG126, TYR128 (FABP4)
Hydrophobic InteractionsNaphthyl and Benzyl GroupsNonpolar residues in the binding pocket
π-π StackingNaphthyl GroupTrp111 (Aldose Reductase)

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

To assess the stability of the predicted ligand-protein complexes, molecular dynamics (MD) simulations are employed. nih.gov These simulations model the atomic movements over time, providing insights into the conformational flexibility of the ligand and the protein, and the persistence of key interactions. For derivatives of this compound, MD simulations have been used to evaluate the stability of the binding pose within the target's active site. nih.gov The root mean square deviation (RMSD) of the ligand and protein backbone atoms are monitored to ensure the complex remains stable throughout the simulation. A stable RMSD suggests a persistent binding mode. nih.gov These simulations can also reveal the role of water molecules in mediating interactions and provide a more dynamic picture of the binding event than static docking poses. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been applied to investigate the electronic structure of this compound and related molecules. ed.ac.uk These calculations provide information on the distribution of electron density and the energies of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. ed.ac.uk A smaller energy gap generally implies higher reactivity. The molecular electrostatic potential (MEP) map, another output of these calculations, helps to visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For naphthyl derivatives, the HOMO is often localized on the naphthyl unit and the bridging atoms, while the LUMO distribution can vary depending on the substituents. ed.ac.uk

Computational MethodCalculated PropertySignificance
Density Functional Theory (DFT)HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability
Density Functional Theory (DFT)Molecular Electrostatic Potential (MEP)Predicts sites for electrophilic and nucleophilic interactions

In Silico Screening for Potential Biological Target Identification

Beyond known targets, in silico virtual screening approaches can be utilized to identify new potential biological targets for this compound. arxiv.org This involves docking the compound against large libraries of protein structures to predict potential interactions. Such screening campaigns can generate hypotheses for new therapeutic applications. For instance, libraries of carboxylic acid-containing compounds have been virtually screened against various targets, including G-protein coupled receptors (GPCRs) and carboxylic acid reductases, to identify novel modulators. arxiv.orgnih.govnih.gov While specific large-scale screening results for this compound are not widely published, the methodologies represent a powerful tool for drug repositioning and discovering novel mechanisms of action for this compound. arxiv.org

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Information regarding the biological activity and mechanistic insights of this compound is not available in the public domain.

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There is no published data available to populate the requested sections on its mechanism of antifungal activity, specific fungal targets, or other potential bioactivities such as anti-inflammatory and antioxidant effects.

Advanced Analytical Characterization Techniques for 3 1 Naphthyloxy Methyl Benzoic Acid and Its Derivatives

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure of "3-[(1-Naphthyloxy)methyl]benzoic acid." By analyzing the interaction of the molecule with electromagnetic radiation, scientists can deduce its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive insight into the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For "this compound," the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on both the benzoic acid and naphthalene (B1677914) rings, the methylene (B1212753) (-CH₂-) protons, and the acidic proton of the carboxylic acid group. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the total carbon count and the identification of carbonyl, aromatic, and aliphatic carbons.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates proton signals with their directly attached carbon atoms. These experiments are crucial for unambiguously assigning all the proton and carbon signals, confirming the precise arrangement of the atoms in the molecule.

Illustrative ¹H and ¹³C NMR Data for this compound:

Assignment Illustrative ¹H NMR Chemical Shift (δ, ppm) Illustrative ¹³C NMR Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)12.0 - 13.0 (broad s, 1H)~172.0
Naphthalene C1-O-~155.0
Benzoic Acid C1-COOH-~132.0
Benzoic Acid C3-CH₂-~138.0
Methylene (-CH₂-)~5.3 (s, 2H)~68.0
Aromatic Protons (Naphthyl & Benzyl)7.0 - 8.2 (m, 11H)105.0 - 135.0

Note: The data in this table is illustrative and represents typical chemical shift ranges for the specified functional groups.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum displays bands corresponding to the vibrational frequencies of specific bonds. For "this compound," key characteristic absorption bands would be observed. The technique is a rapid and often simple method for obtaining structural information.

Key IR/FTIR Absorption Bands for this compound:

Functional Group Vibrational Mode Illustrative Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching2500-3300 (broad)
Carbonyl (C=O)Stretching1680-1710
Aromatic C-HStretching3000-3100
Aromatic C=CStretching1450-1600
Ether C-OStretching1050-1250

Note: The data in this table is illustrative. The exact position of the peaks can be influenced by the molecular environment and physical state of the sample.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of the parent molecule and its fragments. For "this compound," HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated mass. This is a critical step in confirming the identity of a newly synthesized compound.

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and for quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like "this compound." The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. A detector, commonly a UV detector, is used to monitor the eluting compounds.

A typical HPLC method for analyzing benzoic acid derivatives would involve a reversed-phase column with a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, and an acid such as trifluoroacetic acid to ensure the carboxylic acid is protonated. The purity of "this compound" can be determined by the area percentage of its peak relative to any impurity peaks. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Illustrative HPLC Parameters for Purity Analysis:

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Note: These parameters are illustrative and would require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like "this compound," direct analysis by GC-MS may be challenging due to its low volatility and the presence of the polar carboxylic acid group. Therefore, derivatization is often required to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester, prior to analysis.

Once derivatized, the compound is injected into the GC, where it is vaporized and separated from other volatile components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to a library of known spectra or by interpreting the fragmentation pattern.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and widely used separation technique that is highly applicable for the analysis of this compound and its derivatives. Its utility in this context spans from monitoring reaction progress during synthesis to assessing the purity of the final compound and identifying related substances. sigmaaldrich.com The separation on a TLC plate is based on the principle of adsorption, where the components of a mixture are partitioned between a solid stationary phase and a liquid mobile phase. youtube.com For carboxylic acids like this compound, silica (B1680970) gel is a common and effective stationary phase. sigmaaldrich.com

The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent and a more polar solvent is typically employed to modulate the retention factor (Rf) values of the analytes. For instance, a mobile phase system such as toluene (B28343)/ethanol (9:1, v/v) has been successfully used for the separation of benzoic acid and its ester, methyl benzoate. sigmaaldrich.com The progress of the esterification of benzoic acid can be monitored by spotting aliquots of the reaction mixture on a TLC plate over time. sigmaaldrich.com The starting carboxylic acid, being more polar, will have a lower Rf value compared to the less polar ester product.

The acidity of the mobile phase can also be adjusted to improve the separation of benzoic acid derivatives. researchgate.net For acidic compounds, the inclusion of a small amount of acetic acid in the mobile phase can suppress the ionization of the carboxylic acid group, leading to more compact spots and better resolution. Conversely, the use of a basic mobile phase or exposure to ammonia (B1221849) vapor can increase the polarity of the acidic analytes, altering their retention behavior. researchgate.net

Visualization of the separated spots on the TLC plate can be achieved under UV light at 254 nm, as the naphthalene and benzene (B151609) rings in the molecule are UV-active. sigmaaldrich.com For more sensitive detection or for compounds lacking a strong chromophore, derivatization with a visualizing agent can be employed.

A typical TLC analysis of this compound could involve the following parameters:

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Toluene : Ethanol (9:1, v/v)
Development In a saturated chromatographic tank
Detection UV light at 254 nm

The retention factor (Rf) is a key parameter in TLC and is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. youtube.com Different derivatives of this compound, such as its esters or amides, would exhibit different Rf values due to their altered polarities.

X-ray Crystallography for Definitive Solid-State Structural Analysis

While the specific crystal structure of this compound is not publicly available, analysis of related structures, such as other benzoic acid derivatives and compounds containing a naphthalene moiety, provides insight into the expected structural features. researchgate.netnih.govmdpi.com For instance, the crystal structure of 4-[(2-Hydroxy-1-naphthyl)methylideneamino]benzoic acid reveals an almost planar molecule, with a small dihedral angle between the naphthalene and benzene ring systems. nih.gov The molecular packing in this related compound is stabilized by a network of intramolecular and intermolecular hydrogen bonds. nih.gov

In the solid state, carboxylic acids like this compound typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds. rsc.org These dimers then arrange themselves into layers or more complex three-dimensional networks. The conformation of the molecule, particularly the torsion angles describing the orientation of the naphthyloxy group relative to the benzoic acid moiety, would be definitively established.

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield a set of crystallographic data that fully describes the crystal lattice and the asymmetric unit. An example of the type of data obtained from such an analysis on a related benzoic acid derivative is presented below:

Crystallographic ParameterExample Value for a Benzoic Acid Derivative
Chemical Formula C₁₈H₁₃NO₃
Formula Weight ( g/mol ) 291.29
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 14.7490 (12)
b (Å) 4.9850 (4)
c (Å) 36.750 (3)
β (°) 91.305 (1)
Volume (ų) 2701.3 (4)
Z (molecules/unit cell) 8
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K) 150 (2)
Final R-factor 0.050
Data for 4-[(2-Hydroxy-1-naphthyl)methylideneamino]benzoic acid for illustrative purposes. nih.gov

The refinement of the crystal structure would also reveal the nature of any intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. nih.gov This detailed structural information is invaluable for understanding the physicochemical properties of the compound and for structure-activity relationship studies.

Future Research Directions and Theoretical Perspectives

Design and Synthesis of Novel Chemical Scaffolds Based on the 3-[(1-Naphthyloxy)methyl]benzoic acid Core

The structural framework of this compound offers a versatile platform for the design and synthesis of novel chemical scaffolds. Future research could systematically explore modifications at three key positions: the naphthalene (B1677914) ring, the benzoic acid ring, and the central methylene (B1212753) linker.

Table 1: Potential Modifications of the this compound Scaffold

Modification SitePotential Substituents/ModificationsRationale
Naphthalene Ring Electron-donating groups (e.g., -OCH₃, -CH₃)Modulate electronic properties and potential for π-π stacking interactions.
Electron-withdrawing groups (e.g., -Cl, -NO₂)Enhance binding affinity through altered electronic distribution.
Fused heterocyclic ringsIntroduce novel pharmacophoric features and expand structural diversity.
Benzoic Acid Ring Isosteric replacements (e.g., tetrazole, acylsulfonamide)Improve pharmacokinetic properties such as metabolic stability and cell permeability.
Alteration of substitution pattern (ortho, para)Investigate the impact of substituent position on biological activity.
Bioisosteric replacement of the carboxylic acidEnhance oral bioavailability and reduce potential for metabolic liabilities.
Methylene Linker Introduction of rigidity (e.g., cyclopropyl group)Constrain conformational flexibility to favor a bioactive conformation.
Homologation (e.g., ethylene, propylene linker)Optimize spacing between the naphthyloxy and benzoic acid moieties for target binding.
Introduction of heteroatoms (e.g., -O-, -NH-)Modulate polarity and hydrogen bonding potential.

A promising strategy for generating novel derivatives involves the concept of "scaffold hopping," where the core structure is replaced with a bioisosterically equivalent but structurally distinct scaffold. nih.gov This approach can lead to the discovery of compounds with improved properties, such as enhanced selectivity or reduced off-target effects. For instance, replacing the benzoic acid moiety with other acidic functional groups or even non-acidic mimics could yield compounds with different biological profiles. nih.gov

Targeted Synthesis of Enantiopure Isomers and Their Distinct Biological Profiles

The presence of a stereocenter in derivatives of this compound, particularly if the naphthalene or benzoic acid rings are asymmetrically substituted, necessitates the targeted synthesis of enantiopure isomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles.

The development of enantioselective synthetic methods for this class of compounds is, therefore, a critical area of future research. Asymmetric catalysis, employing chiral ligands in conjunction with metal catalysts, presents a powerful tool for achieving high enantiomeric excess. semanticscholar.org For instance, chiral diamine-copper complexes have been successfully utilized in the enantioselective oxidative coupling of naphthol derivatives, a reaction type that could be adapted for the synthesis of chiral naphthyloxy precursors. semanticscholar.org

Once synthesized, the individual enantiomers would require thorough biological evaluation to elucidate their distinct pharmacological profiles. This would involve a suite of in vitro and in vivo assays to assess their potency, selectivity, and mechanism of action. Understanding the stereochemistry-activity relationship is paramount for the development of a safe and effective therapeutic agent.

Integration of Multidisciplinary Approaches for Accelerated Compound Development

The traditional paradigm of drug discovery, often characterized by a linear and time-consuming process, is progressively being replaced by more integrated and multidisciplinary approaches. tandfonline.com The accelerated development of compounds based on the this compound core would greatly benefit from such a synergistic strategy.

This modern approach involves the seamless integration of computational chemistry, synthetic chemistry, and biological screening. researchgate.net High-throughput screening (HTS) of a library of derivatives against a panel of biological targets can rapidly identify initial "hits." Subsequently, a collaborative effort between computational chemists, who can model ligand-receptor interactions to guide optimization, and synthetic chemists, who can efficiently synthesize the next generation of compounds, can significantly shorten the hit-to-lead and lead-optimization phases. drugdiscoverytrends.com

Furthermore, the early integration of ADME (absorption, distribution, metabolism, and excretion) and toxicology profiling is crucial for identifying potential liabilities at an early stage, thereby reducing the likelihood of late-stage failures. drugdiscoverytrends.com This multidisciplinary effort, bringing together experts from pharmacology, toxicology, and pathology, ensures a more holistic and efficient drug development process. drugdiscoverytrends.comeuropa.eu

Advanced Theoretical Prediction of Reactivity, Selectivity, and Biological Potency

In silico methods are indispensable tools in modern drug discovery, offering the ability to predict various properties of molecules before their synthesis, thereby saving time and resources. For the this compound scaffold, advanced theoretical and computational studies can provide profound insights into its chemical and biological behavior.

Table 2: Application of Theoretical Methods to this compound Research

Theoretical MethodApplicationPredicted Properties
Density Functional Theory (DFT) Elucidation of electronic structure and reactivity.Optimized molecular geometry, charge distribution, frontier molecular orbital energies (HOMO-LUMO), and spectroscopic properties. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with biological activity.Prediction of the biological potency of unsynthesized analogues based on physicochemical descriptors. researchgate.net
Molecular Docking Prediction of binding mode and affinity to biological targets.Identification of potential protein targets, key binding interactions, and estimation of binding free energy. nih.gov
Molecular Dynamics (MD) Simulations Investigation of the dynamic behavior of the ligand-receptor complex.Assessment of the stability of the binding pose and the conformational changes upon binding. researchgate.net

Computational studies can be particularly valuable in predicting the reactivity and regioselectivity of synthetic transformations, aiding in the design of efficient synthetic routes. rsc.org For instance, DFT calculations can help in understanding the conformational preferences of the molecule, which can be crucial for its interaction with a biological target. researchgate.net Molecular docking and MD simulations can be employed to screen virtual libraries of derivatives against known protein targets, prioritizing the synthesis of compounds with the highest predicted affinity and most favorable binding modes. nih.govnih.gov This combined computational and experimental approach has been shown to be highly effective in accelerating the discovery of novel bioactive molecules. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.